5-(Benzyloxy)-1H-indole-2-carbonyl chloride
Description
Significance of Indole (B1671886) Scaffold in Modern Synthetic Chemistry
The indole scaffold is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and functional materials. nih.govnist.gov Its presence in biologically active molecules, such as the amino acid tryptophan and the neurotransmitter serotonin, has long established it as a "privileged scaffold" in medicinal chemistry. bldpharm.com This has driven extensive research into synthetic methodologies that allow for the precise functionalization of the indole ring system. The unique electronic properties of the indole nucleus, characterized by its electron-rich pyrrole (B145914) ring, make it both a target and a directing group in a multitude of chemical transformations.
Strategic Importance of Acyl Chloride Functionality in Heterocyclic Chemistry
Acyl chlorides are among the most reactive derivatives of carboxylic acids. beilstein-journals.orgeurjchem.com This high reactivity makes them exceptionally useful for forming new carbon-carbon and carbon-heteroatom bonds. In the context of heterocyclic chemistry, the introduction of an acyl chloride group onto a heterocyclic ring, such as indole, transforms the ring into a potent acylating agent. ucl.ac.uk This functionality allows for facile reactions with a wide range of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts reactions), thereby providing a gateway to a diverse library of derivatives. eurjchem.com
Overview of 5-(Benzyloxy)-1H-indole-2-carbonyl chloride within the Context of Indole Derivatives
This compound belongs to the family of substituted indole-2-carbonyl chlorides. Its structure is characterized by an indole core with two key modifications: a carbonyl chloride group at the 2-position and a benzyloxy group at the 5-position.
The Carbonyl Chloride at C2: The placement of the acyl chloride at the C2 position of the indole is significant. The C2 position is known to be susceptible to both electrophilic and nucleophilic attack, and functionalization at this site is a common strategy for the synthesis of indole-based therapeutic agents.
The Benzyloxy Group at C5: The benzyloxy group serves a dual purpose. Firstly, it acts as a protecting group for the hydroxyl functionality, which can be sensitive to various reaction conditions. The benzyl (B1604629) group can be readily removed via hydrogenolysis to reveal the free 5-hydroxyindole (B134679) moiety, a common pharmacophore in drug design. Secondly, the electronic nature of the benzyloxy group can influence the reactivity of the indole ring and the acyl chloride.
Table 1: Key Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 64892-51-9 |
| Molecular Formula | C₁₆H₁₂ClNO₂ |
| Molecular Weight | 285.73 g/mol |
Research Scope and Objectives Pertaining to this compound
The primary research interest in this compound lies in its utility as a synthetic intermediate. The key objectives associated with this compound are:
Efficient Synthesis: Developing reliable and high-yielding methods for its preparation from readily available starting materials, such as 5-(Benzyloxy)-1H-indole-2-carboxylic acid.
Reaction Profiling: Investigating its reactivity with a diverse range of nucleophiles to synthesize novel indole-2-carboxamides, esters, and ketones.
Application in Target-Oriented Synthesis: Utilizing it as a key building block in the total synthesis of natural products or the construction of targeted bioactive molecules, such as kinase inhibitors or antitumor agents.
Due to its high reactivity, this compound is typically synthesized and used in situ or prepared immediately before its intended reaction. Standard procedures for the conversion of carboxylic acids to acyl chlorides, such as treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), are generally applicable. The choice of reagent can be influenced by the desired reaction conditions and the tolerance of other functional groups in the molecule.
Table 2: Expected Spectroscopic Data Ranges for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons, the benzylic protons of the protecting group, and the aromatic protons of the benzyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acyl chloride, as well as the carbons of the indole and benzyl rings. |
| IR Spectroscopy | A characteristic strong absorption band for the C=O stretching of the acyl chloride, typically in the range of 1780-1815 cm⁻¹. |
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-16(19)15-9-12-8-13(6-7-14(12)18-15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDNCXNIPCTCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyloxy 1h Indole 2 Carbonyl Chloride
Established Synthetic Routes to 5-(Benzyloxy)-1H-indole-2-carbonyl chloride
The most direct and widely employed method for preparing this compound is the conversion of its corresponding carboxylic acid, 5-(benzyloxy)-1H-indole-2-carboxylic acid. This transformation is typically achieved using standard chlorinating agents that effectively convert the carboxylic acid functional group into the more reactive acyl chloride.
Conversion from 5-(Benzyloxy)-1H-indole-2-carboxylic Acid
The activation of the C2-carboxyl group on the indole (B1671886) nucleus is a common final step in creating a reactive intermediate for subsequent reactions, such as amide or ester formation. Thionyl chloride and oxalyl chloride are the reagents of choice for this purpose, offering high efficiency and straightforward workup procedures.
Thionyl chloride (SOCl₂) is a cost-effective and powerful reagent for the synthesis of acyl chlorides from carboxylic acids. rsc.orgresearchgate.net The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which facilitates their removal from the reaction mixture. nih.gov
The reaction is typically performed by treating 5-(benzyloxy)-1H-indole-2-carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the in-situ formation of the Vilsmeier reagent. rsc.org The reaction is often heated to ensure complete conversion.
Table 1: Representative Reaction Conditions for Thionyl Chloride-Mediated Chlorination
| Parameter | Condition |
|---|---|
| Substrate | 5-(Benzyloxy)-1H-indole-2-carboxylic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Solvent | Dichloromethane (DCM), Toluene, or neat |
| Catalyst | N,N-Dimethylformamide (DMF) (optional) |
| Temperature | Room Temperature to Reflux |
| Workup | Removal of excess reagent and solvent under reduced pressure |
Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides, often favored for its milder reaction conditions and volatile byproducts (CO₂, CO, and HCl). dergipark.org.trsci-hub.se Similar to thionyl chloride, the reaction is frequently catalyzed by DMF. chemicalbook.com The mechanism involves the formation of a reactive Vilsmeier-type intermediate from the reaction of oxalyl chloride and DMF, which then activates the carboxylic acid.
A typical procedure involves suspending or dissolving 5-(benzyloxy)-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent like dichloromethane. Oxalyl chloride is added, followed by a catalytic amount of DMF. The reaction often proceeds smoothly at room temperature, indicated by the cessation of gas evolution. chemicalbook.comorgsyn.org The resulting acyl chloride is usually obtained in high purity after simply removing the solvent and excess reagent by evaporation. reddit.com
Table 2: Representative Reaction Conditions for Oxalyl Chloride-Mediated Chlorination
| Parameter | Condition |
|---|---|
| Substrate | 5-(Benzyloxy)-1H-indole-2-carboxylic acid |
| Reagent | Oxalyl chloride ((COCl)₂) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Workup | Removal of solvent and byproducts under reduced pressure |
Direct Chlorination Approaches of Relevant Indole Precursors
The direct synthesis of an indole-2-carbonyl chloride from an indole precursor lacking the C2-carboxyl group represents a significant challenge due to the inherent reactivity of the indole nucleus. The electron-rich pyrrole (B145914) ring is susceptible to electrophilic attack, primarily at the C3 position. Reagents like oxalyl chloride are potent electrophiles and can react with the indole ring itself, not necessarily leading to the desired C2-acylation.
For instance, the reaction of a substituted indole, such as 4-benzyloxyindole, with oxalyl chloride has been shown to result in electrophilic substitution at the C3 position, yielding a [4-benzyloxy-indolyl-(3)]-glyoxylic acid derivative after subsequent workup, rather than the C2-carbonyl chloride. google.com This highlights the regioselectivity issue inherent in direct approaches. While modern palladium-catalyzed C-H activation and carbonylation reactions have emerged for functionalizing indole heterocyles, the direct, one-step conversion of 5-benzyloxyindole (B140440) to its 2-carbonyl chloride is not an established or conventional synthetic route. nih.govbeilstein-journals.org Such a transformation would require a highly selective C2-directing carbonylation method that is compatible with the reactive acyl chloride functionality, which remains a complex synthetic problem.
Precursor Synthesis Strategies for 5-(Benzyloxy)-1H-indole-2-carboxylic Acid
The synthesis of the crucial precursor, 5-(benzyloxy)-1H-indole-2-carboxylic acid, is achieved through well-established indole ring formation methodologies. These strategies construct the bicyclic indole core from acyclic or monocyclic starting materials.
Indole Ring Formation Methodologies
Classic named reactions provide reliable pathways to construct the indole-2-carboxylate (B1230498) scaffold, which can then be hydrolyzed to the required carboxylic acid. The choice of method often depends on the availability of the appropriately substituted starting materials.
Fischer Indole Synthesis: This is one of the most common methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgtcichemicals.com To obtain the desired 5-benzyloxy-1H-indole-2-carboxylic acid, 4-(benzyloxy)phenylhydrazine would be condensed with pyruvic acid or an ester derivative like ethyl pyruvate. The subsequent cyclization under acidic conditions (e.g., using H₂SO₄, HCl, or a Lewis acid) and hydrolysis of the resulting ester would yield the target carboxylic acid. thermofisher.com
Reissert Indole Synthesis: The Reissert synthesis is particularly well-suited for preparing indole-2-carboxylic acids. wikipedia.org The process begins with the base-catalyzed condensation of a substituted o-nitrotoluene with diethyl oxalate (B1200264). researchgate.net For the target molecule, 4-benzyloxy-2-nitrotoluene (B15661) would be the required starting material. The resulting ethyl o-nitrophenylpyruvate intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation. wikipedia.orgresearchgate.net This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the indole ring, directly yielding the desired 5-(benzyloxy)-1H-indole-2-carboxylic acid or its corresponding ester. researchgate.net
Table 3: Comparison of Indole Ring Synthesis Strategies for the Precursor
| Synthetic Method | Key Starting Materials | Key Transformation |
|---|---|---|
| Fischer Indole Synthesis | 4-(Benzyloxy)phenylhydrazine, Pyruvic acid (or ester) | Acid-catalyzed cyclization of a phenylhydrazone intermediate. |
| Reissert Indole Synthesis | 4-Benzyloxy-2-nitrotoluene, Diethyl oxalate | Reductive cyclization of an o-nitrophenylpyruvate intermediate. |
Introduction and Manipulation of the 5-Benzyloxy Moiety
One effective strategy is to introduce the benzyloxy group at the very beginning of the synthetic sequence. For instance, in a Leimgruber-Batcho approach, 2-methyl-3-nitrophenol (B1294317) can be treated with benzyl (B1604629) chloride and a base like potassium carbonate in DMF to yield 6-benzyloxy-2-nitrotoluene. orgsyn.org This places the benzyloxy group in the correct position relative to the methyl and nitro groups, which will ultimately form the indole ring at the 4-position (which becomes the 5-position after cyclization and renumbering).
Alternatively, the benzylation can be performed on a pre-formed indole nucleus. If 5-hydroxy-1H-indole-2-carboxylic acid is available, it can be O-benzylated using benzyl bromide and a base to protect the phenolic hydroxyl group, yielding the desired precursor 5-(benzyloxy)-1H-indole-2-carboxylic acid. researchgate.net
| Method | Precursor | Reagents | Advantage |
| Early-stage Benzylation | 2-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃ | Protects the hydroxyl group early, avoiding interference with later reactions. |
| Late-stage Benzylation | 5-Hydroxyindole (B134679) derivative | Benzyl bromide, Base | Allows for diversification from a common hydroxyindole intermediate. |
Formation of the 2-Carboxylic Acid Functional Group
The carboxylic acid group at the C-2 position is essential for the final conversion to the carbonyl chloride. This functional group can be incorporated into the molecule in several ways.
As mentioned, certain indole synthesis strategies, such as the Fischer and Reissert methods, can directly install the 2-carboxyl group by using precursors like pyruvic acid or diethyl oxalate, respectively. researchgate.nettandfonline.com
Another powerful method is the direct functionalization of the 5-benzyloxyindole core. The C-2 proton of an N-protected indole is acidic and can be removed by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting 2-lithioindole intermediate is a potent nucleophile that can be quenched with carbon dioxide (CO₂), followed by an acidic workup, to yield the desired 2-carboxylic acid. The indole nitrogen is typically protected with a suitable group (e.g., tosyl, BOC, or benzyl) before lithiation to direct the deprotonation to the C-2 position and prevent N-lithiation.
The final step in the synthesis of the title compound is the conversion of the carboxylic acid precursor, 5-(benzyloxy)-1H-indole-2-carboxylic acid, into the more reactive carbonyl chloride. This is a standard transformation in organic chemistry, typically achieved by treating the carboxylic acid with a chlorinating agent. chemguide.co.uk Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. libretexts.org The reaction with thionyl chloride, for example, converts the hydroxyl group into a good leaving group, which is then displaced by a chloride ion, producing the acyl chloride along with gaseous byproducts (SO₂ and HCl). libretexts.org
Protecting Group Strategies in the Synthesis of this compound
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like indoles. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. mdpi.org
It is important to clarify the distinct roles of protecting groups in this specific synthesis. The 5-benzyloxy group present in the target molecule is an O-benzyl ether, functioning as a robust protecting group for a C-5 phenolic hydroxyl group. It is stable to a wide range of acidic and basic conditions used in other synthetic steps.
However, the outline heading refers to the role of the benzyloxy group as an N-protecting group. This is a point of clarification: the 5-benzyloxy group itself does not protect the indole nitrogen. The related but distinct benzyl group (-CH₂Ph) is a very common and effective protecting group for the indole nitrogen (N-1 position). tandfonline.com
The N-benzyl group is often installed by treating the indole with sodium hydride followed by benzyl bromide. tandfonline.com Its utility stems from several factors:
Stability : It is stable to many reagents, including organolithiums, hydrides, and mild acidic or basic conditions. tandfonline.com
Activation : N-protection often facilitates other reactions, such as the C-2 lithiation required for introducing the carboxylic acid group. mdpi.org
Removal : Despite its stability, the N-benzyl group can be readily removed when no longer needed. Common deprotection methods include catalytic hydrogenolysis (H₂/Pd-C) or, in more complex molecules, dissolving metal reductions (Birch reduction) or treatment with strong Lewis acids like aluminum chloride. tandfonline.comclockss.orgjst.go.jp
Therefore, in a synthesis of this compound, one might employ two different benzyl-based protecting groups simultaneously: the 5-benzyloxy group protecting the phenol (B47542) and a temporary N-benzyl group facilitating the introduction of the 2-carboxyl group.
Deprotection Methodologies for the Benzyloxy Group
Catalytic Hydrogenolysis and Transfer Hydrogenation:
One of the most common and clean methods for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). However, due to the hazards and technical requirements of using hydrogen gas, catalytic transfer hydrogenation has emerged as a convenient and safer alternative. organic-chemistry.org
In catalytic transfer hydrogenation, a hydrogen donor molecule is used to generate hydrogen in situ. organic-chemistry.org Various donors can be employed, including formic acid, cyclohexene (B86901), and ammonium (B1175870) formate. organic-chemistry.orgmdma.chrsc.org The reaction is still catalyzed by palladium on carbon. mdma.ch This method is advantageous as it avoids the need for high-pressure hydrogenation equipment and is often faster. organic-chemistry.orgmdma.ch For instance, the use of formic acid with 10% Pd/C is a simple and fast method for removing O-benzyl groups. organic-chemistry.orgmdma.ch Similarly, cyclohexene in the presence of Pd/C is effective for deprotecting benzyl esters and ethers. rsc.org More recently, tetrahydroxydiboron (B82485) has been reported as a safe and effective hydrogen donor in water, using a specialized polymer-supported palladium catalyst. researchgate.netresearchgate.net
Oxidative Deprotection:
Oxidative methods provide an alternative to reductive cleavage. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful reagent for the deprotection of benzyl ethers, particularly electron-rich ones like p-methoxybenzyl (PMB) ethers. clockss.orgepa.gov While standard benzyl ethers are generally more stable, their cleavage with DDQ can be achieved, sometimes under photochemical conditions. organic-chemistry.orgclockss.org Recent studies have demonstrated that visible-light-mediated debenzylation using either stoichiometric or catalytic amounts of DDQ is possible, offering a mild alternative that is compatible with functionalities like azides, alkenes, and alkynes, which are sensitive to hydrogenolysis. nih.govnih.gov This photochemical approach can significantly reduce reaction times, especially when performed in continuous-flow reactors. nih.govnih.gov
Acid-Catalyzed Deprotection:
Cleavage of benzyl ethers can also be accomplished using strong acids, though this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org The use of trifluoroacetic acid (TFA) has been explored for cleaving benzyl-type protecting groups on indole nitrogen. clockss.orgepa.gov However, research has shown that while a p-methoxybenzyl group on an indole nitrogen is readily cleaved by hot TFA, the unsubstituted benzyl group can be stable under similar conditions. clockss.org This suggests that harsh acidic conditions would likely be required to cleave the C5-benzyloxy ether, which might not be compatible with the indole nucleus itself, potentially leading to side reactions or decomposition.
The following table summarizes the primary methodologies for the deprotection of the benzyloxy group.
| Methodology | Reagents & Conditions | Key Features |
|---|---|---|
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid or Cyclohexene or Ammonium Formate in a suitable solvent (e.g., MeOH, EtOH). | Avoids the use of hazardous H2 gas. Generally fast, clean, and high-yielding. Compatible with many functional groups. organic-chemistry.orgmdma.chrsc.org |
| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often with visible light irradiation, in a solvent like dichloromethane. | Orthogonal to reductive methods. Tolerates groups sensitive to hydrogenolysis (e.g., alkynes, azides). Can be performed catalytically. nih.govnih.gov |
| Acid-Catalyzed Cleavage | Strong acids (e.g., Trifluoroacetic Acid - TFA), typically at elevated temperatures. | Limited to acid-stable substrates. The C5-O-benzyl bond on an indole is generally stable to milder acidic conditions. organic-chemistry.orgclockss.org |
Reactivity and Mechanistic Investigations of 5 Benzyloxy 1h Indole 2 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions of 5-(Benzyloxy)-1H-indole-2-carbonyl chloride
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including acid chlorides. libretexts.orguomustansiriyah.edu.iq The mechanism involves a two-step process: nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, a chloride ion) to regenerate the carbonyl double bond. libretexts.org Acid chlorides are among the most reactive carboxylic acid derivatives towards nucleophilic attack, a property attributed to the inductive electron-withdrawing effect of the chlorine atom and the relative stability of the departing chloride anion. libretexts.orgyoutube.com
Formation of Indole (B1671886) Amides with Nitrogen Nucleophiles
This compound readily reacts with primary and secondary amines, as well as other nitrogen-based nucleophiles like ammonia (B1221849) and hydrazine, to yield the corresponding 5-(benzyloxy)-1H-indole-2-carboxamides. smolecule.commdpi.com This reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the carbonyl carbon. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct that is formed.
The synthesis of these amide derivatives is a cornerstone in the development of various biologically active molecules, as the indole scaffold and the amide linkage are common motifs in medicinal chemistry. smolecule.commatrix-fine-chemicals.com
Table 1: Examples of Indole Amide Formation
| Nitrogen Nucleophile | Product |
| Ammonia (NH₃) | 5-(Benzyloxy)-1H-indole-2-carboxamide |
| Methylamine (CH₃NH₂) | N-Methyl-5-(benzyloxy)-1H-indole-2-carboxamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-5-(benzyloxy)-1H-indole-2-carboxamide |
| Hydrazine (H₂NNH₂) | 5-(Benzyloxy)-1H-indole-2-carbohydrazide |
Formation of Indole Esters with Oxygen Nucleophiles
In a similar fashion to its reaction with amines, this compound reacts with alcohols and phenols (oxygen nucleophiles) to form 5-(benzyloxy)-1H-indole-2-carboxylates (esters). smolecule.com The reaction mechanism is analogous to amide formation, involving the attack of the alcoholic oxygen on the carbonyl carbon, followed by the expulsion of the chloride ion. A weak base is often used to scavenge the generated HCl.
This esterification is a crucial step for producing indole derivatives with modified solubility and pharmacokinetic properties, and for synthesizing precursors for more complex molecular targets.
Table 2: Examples of Indole Ester Formation
| Oxygen Nucleophile | Product |
| Methanol (CH₃OH) | Methyl 5-(benzyloxy)-1H-indole-2-carboxylate |
| Ethanol (CH₃CH₂OH) | Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate |
| Phenol (B47542) (C₆H₅OH) | Phenyl 5-(benzyloxy)-1H-indole-2-carboxylate |
Hydrolysis to 5-(Benzyloxy)-1H-indole-2-carboxylic Acid
In the presence of water, this compound undergoes hydrolysis to yield its parent carboxylic acid, 5-(Benzyloxy)-1H-indole-2-carboxylic acid. smolecule.comoakwoodchemical.com Water acts as the nucleophile in this reaction, attacking the carbonyl group. This reaction is often an undesirable side reaction when handling the acyl chloride in non-anhydrous conditions, but it can also be performed intentionally to produce the carboxylic acid. The high reactivity of acid chlorides means this hydrolysis can occur even with atmospheric moisture, necessitating careful handling and storage under inert conditions.
Electrophilic Aromatic Substitution Reactions Involving this compound
Friedel-Crafts Acylation with Activated Aromatic Substrates
This compound can function as an acylating agent in Friedel-Crafts acylation reactions. smolecule.com This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, typically one that is activated with electron-donating groups. sigmaaldrich.com The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comyoutube.com
The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form a highly electrophilic acylium ion. youtube.comkhanacademy.org This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and producing an aryl ketone. Unlike Friedel-Crafts alkylations, acylation reactions are not prone to carbocation rearrangements, providing a reliable method for introducing an acyl group onto an aromatic substrate. youtube.comyoutube.com
Table 3: Example of Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid | Product |
| Benzene (B151609) | AlCl₃ | (5-(Benzyloxy)-1H-indol-2-yl)(phenyl)methanone |
| Anisole (Methoxybenzene) | AlCl₃ | (5-(Benzyloxy)-1H-indol-2-yl)(4-methoxyphenyl)methanone |
Regioselectivity in Indole Acylation: C2, C3, and N-Acylation Pathways
When considering the acylation of an indole ring, regioselectivity is a critical challenge. The indole nucleus has multiple reactive sites, and the outcome of an acylation reaction is highly dependent on the reaction conditions and the nature of the acylating agent. beilstein-journals.org
C3-Acylation : Due to the high electron density at the C3 position of the indole ring, electrophilic substitution, including Friedel-Crafts acylation, typically occurs here. researchgate.net Many modern methods have been developed to ensure high regioselectivity for C3-acylation using various acyl chlorides in the presence of Lewis acids like zinc oxide, dialkylaluminum chloride, or niobium(V) chloride. researchgate.netresearchgate.netorganic-chemistry.org
N-Acylation : While C3 is the kinetically favored site for electrophilic attack, acylation can also occur at the N1 position. N-acylation is often achieved under basic conditions, where the indole nitrogen is deprotonated to form a more nucleophilic indolide anion. beilstein-journals.org This anion then attacks the acyl chloride in a nucleophilic acyl substitution reaction. The choice of base and solvent can be crucial in directing the reaction toward N-acylation over C3-acylation. beilstein-journals.orgnih.gov
C2-Acylation : Direct acylation at the C2 position is the least common pathway. The C2 position is less electron-rich than C3. However, strategies such as N-protection followed by lithiation at C2 can enable subsequent acylation at this position.
The use of this compound as an acylating agent to acylate another indole molecule would present a complex scenario. The reaction could potentially lead to a mixture of products, including C3'-acylated and N1'-acylated dimers, depending on the specific conditions employed.
Influence of Lewis Acids and Reaction Conditions on Regioselectivity
The reactivity of this compound in electrophilic substitution reactions, particularly Friedel-Crafts acylation, is significantly influenced by the choice of Lewis acid and the reaction conditions. The indole nucleus is inherently electron-rich and highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. ic.ac.ukrsc.org However, the presence of the carbonyl chloride group at the C2 position and the benzyloxy group at the C5 position introduces additional electronic and steric factors that govern the regiochemical outcome of further substitutions.
Lewis acids play a crucial role in activating the acylating agent, forming a highly electrophilic acylium ion or a reactive complex. libretexts.org Common Lewis acids employed in Friedel-Crafts acylation of indoles include aluminum chloride (AlCl₃), zinc oxide (ZnO), and iron(III) chloride (FeCl₃). tarjomefa.comresearchgate.netbeilstein-journals.org The strength of the Lewis acid can affect the reaction rate and, in some cases, the regioselectivity. For instance, stronger Lewis acids like AlCl₃ can lead to complexation with the indole nitrogen or the carbonyl oxygen, potentially altering the electron density distribution within the indole ring and influencing the position of electrophilic attack. nih.gov
In the context of this compound, acylation reactions would primarily be directed to the benzene ring of the benzyloxy group or potentially at other positions of the indole nucleus if the C3 position is blocked. The benzyloxy group is an ortho-, para-directing group, and the specific isomer distribution can be tuned by the choice of Lewis acid and solvent. For example, milder Lewis acids in non-polar solvents might favor para-substitution due to reduced steric hindrance. beilstein-journals.org
The reaction conditions, such as temperature and solvent, also exert a strong influence. Low temperatures are often employed in Friedel-Crafts reactions of indoles to minimize side reactions, such as polymerization or the formation of complex mixtures, which can occur due to the high reactivity of the indole ring. researchgate.net The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction's course and selectivity.
| Lewis Acid | Typical Reaction Conditions | Expected Influence on Regioselectivity |
| Aluminum Chloride (AlCl₃) | Low temperature, inert solvent (e.g., CH₂Cl₂, CS₂) | Strong activation of acylating agent; potential for complexation with heteroatoms, may affect site selectivity. |
| Zinc Oxide (ZnO) | Ionic liquid medium, mild conditions | Efficient and regioselective acylation, often at the C3 position of the indole nucleus. researchgate.net |
| Iron(III) Chloride (FeCl₃) | Moderate temperature, often in ionic liquids | Catalytic amounts can promote regioselective acylation, particularly favoring the para-position on activated benzene rings. beilstein-journals.org |
Steric and Electronic Factors Governing Positional Selectivity
The positional selectivity of electrophilic substitution on the this compound molecule is governed by a combination of steric and electronic factors. The indole ring itself has a clear electronic preference for substitution at the C3 position. This is because the Wheland intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromatic sextet of the benzene ring. ic.ac.uk
The substituents on the indole ring further modulate this reactivity:
5-Benzyloxy group : This is an electron-donating group (EDG) through resonance, which activates the indole nucleus towards electrophilic attack. Its electronic effect would further enhance the inherent nucleophilicity of the indole ring, particularly at the C4 and C6 positions. However, the C3 position generally remains the most reactive site.
2-Carbonyl chloride group : This is a strong electron-withdrawing group (EWG) which deactivates the indole ring towards electrophilic attack, particularly at the C3 position.
Steric hindrance also plays a significant role. youtube.com The bulky benzyloxy group at the C5 position may sterically hinder attack at the adjacent C4 and C6 positions. Similarly, the carbonyl chloride at C2 can impede attack at the C3 position. Therefore, in reactions where the C3 position is sterically accessible, it is likely to be the preferred site of substitution due to overwhelming electronic factors. If the C3 position were blocked, substitution would likely occur at the C6 position, which is electronically activated by the 5-benzyloxy group and less sterically hindered than the C4 position.
Reactions with Organometallic Reagents
Grignard Reagent Mediated Transformations
This compound, possessing a highly electrophilic carbonyl chloride group, is expected to react readily with organometallic reagents such as Grignard reagents (RMgX). These reactions are powerful tools for carbon-carbon bond formation. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the acid chloride.
The expected transformation would be a nucleophilic acyl substitution, leading to the formation of a ketone. For example, reaction with a Grignard reagent like phenylmagnesium bromide (PhMgBr) would yield 5-(Benzyloxy)-2-benzoyl-1H-indole. This type of reaction is well-documented for the synthesis of 2-acylindoles from indole-2-carbonyl derivatives. clockss.org Research on the reaction of 1-benzylindole-2,3-dicarboxylic anhydride (B1165640) with Grignard reagents has shown that the attack preferentially occurs at the C2-carbonyl group, which is analogous to the carbonyl chloride at the C2 position of the target compound. clockss.org
It is important to consider that Grignard reagents are also strong bases. The indole N-H proton is acidic and can be deprotonated by the Grignard reagent. Therefore, it is common to use at least two equivalents of the Grignard reagent: one to deprotonate the indole nitrogen and the second to act as the nucleophile. The resulting N-magnesium halide salt is generally less reactive than the N-H indole.
| Grignard Reagent (RMgX) | Expected Product |
| Methylmagnesium bromide (CH₃MgBr) | 5-(Benzyloxy)-2-acetyl-1H-indole |
| Phenylmagnesium bromide (C₆H₅MgBr) | 5-(Benzyloxy)-2-benzoyl-1H-indole |
| Ethylmagnesium bromide (C₂H₅MgBr) | 5-(Benzyloxy)-2-propionyl-1H-indole |
The reaction conditions for Grignard reactions typically involve anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity. sci-hub.red
Intramolecular and Intermolecular Cyclization Reactions
The structure of this compound and its derivatives offers possibilities for both intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest in the synthesis of complex alkaloids and pharmaceutical agents. encyclopedia.pub
Intramolecular Cyclization: Derivatives of this compound, where a suitable nucleophilic tether is introduced, can undergo intramolecular cyclization. For example, if the carbonyl chloride is converted to an amide with a side chain containing a nucleophile (e.g., an alcohol or an amine), subsequent cyclization onto the indole ring (e.g., at the C3 or C4 position) could be induced. Such cyclizations can often be promoted by acids or transition metals. encyclopedia.pubacs.org Intramolecular Friedel-Crafts type reactions are a common strategy to construct fused indole ring systems. acs.org
Intermolecular Cyclization: this compound can participate in intermolecular cyclization reactions, acting as a building block. For instance, it could react with a binucleophilic species in a condensation reaction to form a new heterocyclic ring.
Radical cyclizations are another avenue for forming cyclic structures from indole derivatives. nih.govbeilstein-journals.org While not directly involving the carbonyl chloride, derivatives prepared from it could be designed to undergo such transformations.
Advanced Mechanistic Studies of this compound Transformations
Identification and Characterization of Reaction Intermediates
The mechanistic pathways of reactions involving this compound can be understood by considering the well-established mechanisms of its constituent functional groups.
In Friedel-Crafts acylation reactions, the key intermediate is the acylium ion (or a complex of the acyl chloride with the Lewis acid). This highly electrophilic species is generated by the interaction of the carbonyl chloride with a Lewis acid. libretexts.org
The subsequent electrophilic attack on a nucleophilic site (either on another aromatic ring or on the indole nucleus itself) proceeds through a Wheland intermediate , also known as a sigma complex. ic.ac.uk This intermediate is a resonance-stabilized carbocation. For attack at the C3 position of the indole, the intermediate is particularly stable as the positive charge can be delocalized onto the nitrogen atom. Spectroscopic techniques, such as NMR, can sometimes be used to observe these intermediates at low temperatures.
In reactions with Grignard reagents, the initial intermediate is a tetrahedral alkoxide complex , formed by the addition of the Grignard reagent to the carbonyl carbon. This intermediate then collapses, with the expulsion of the chloride ion, to form the ketone product.
The study of these intermediates is crucial for understanding the reactivity and for optimizing reaction conditions to achieve desired products. While direct spectroscopic observation of intermediates for this specific molecule may not be widely reported, the mechanistic principles are well-founded in the broader context of organic chemistry. researchgate.net
Elucidation of Reaction Pathways and Transition States
The primary reaction pathway for this compound involves nucleophilic acyl substitution. In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond.
The transition state for the initial nucleophilic attack is characterized by the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen π-bond. The geometry at the carbonyl carbon begins to shift from trigonal planar to tetrahedral. The stability of this transition state is influenced by both steric and electronic factors.
For the reaction of this compound with a generic nucleophile (Nu-H), the proposed pathway is as follows:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the acyl chloride. This is typically the rate-determining step.
Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.
Elimination of Leaving Group: The intermediate collapses, and the chloride ion is expelled.
Deprotonation: If the nucleophile was protonated, a final deprotonation step yields the final product.
The benzyloxy group at the 5-position is an electron-donating group through resonance, which can influence the reactivity of the indole ring. However, its effect on the electrophilicity of the C2-carbonyl group is likely modest due to the separation.
Table 1: Postulated Intermediates and Transition States in the Reaction of this compound with a Nucleophile (Nu-H)
| Step | Description | Structure |
| 1 | Reactants | This compound and Nucleophile |
| 2 | Transition State 1 | Partial bond formation between Nu and C=O carbon |
| 3 | Tetrahedral Intermediate | Tetrahedral arrangement around the former carbonyl carbon |
| 4 | Transition State 2 | Partial bond breaking of C-Cl and reformation of C=O |
| 5 | Products | Acylated nucleophile and HCl |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Investigations into Single Electron-Transfer (SET) Mechanisms
Investigations into Single Electron-Transfer (SET) mechanisms for the reactions of this compound are not prominent in the scientific literature. Acylation reactions involving acyl chlorides typically proceed via the well-established nucleophilic acyl substitution pathway.
However, SET pathways can be considered in specific contexts, such as in the presence of strong reducing or oxidizing agents, or under photochemical conditions. A hypothetical SET mechanism could involve the transfer of an electron to the acyl chloride, forming a radical anion. This intermediate could then fragment, losing a chloride anion to form an acyl radical. This acyl radical could then react with a nucleophile.
Table 2: Hypothetical Species in a Putative SET Pathway
| Species | Description |
| Radical Anion | [this compound]•− |
| Acyl Radical | 5-(Benzyloxy)-1H-indole-2-carbonyl radical |
| Nucleophile Radical | A radical species formed from the nucleophile |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
It is important to emphasize that while a SET pathway is a theoretical possibility under specific conditions, the conventional nucleophilic acyl substitution mechanism is the overwhelmingly favored and documented pathway for the reactions of acyl chlorides like this compound with common nucleophiles. There is currently a lack of direct experimental or computational evidence to support a significant contribution from a SET mechanism in the typical reactivity of this compound.
Advanced Characterization Methodologies for 5 Benzyloxy 1h Indole 2 Carbonyl Chloride and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 5-(Benzyloxy)-1H-indole-2-carbonyl chloride. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its electronic and vibrational states, as well as the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the benzyloxy group, and the N-H proton. The protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (δ 7.3-7.5 ppm), with the benzylic protons (-CH₂-) showing a singlet around δ 5.1 ppm. The indole ring protons will present a complex splitting pattern. The N-H proton of the indole is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is expected to resonate significantly downfield, typically in the range of 160-180 ppm. The carbons of the benzyloxy group will appear in the aromatic region (δ 127-137 ppm) and the benzylic carbon around δ 70 ppm. The indole ring carbons will show characteristic signals, with the C2 carbon bearing the carbonyl group being significantly deshielded.
| ¹H NMR Chemical Shift (δ, ppm) | Assignment | ¹³C NMR Chemical Shift (δ, ppm) | Assignment |
| > 8.0 (br s) | N-H (Indole) | 160-180 | C=O (Carbonyl chloride) |
| 7.3-7.5 (m) | Aromatic (Benzyl) | 127-137 | Aromatic (Benzyl & Indole) |
| ~7.0-7.6 (m) | Aromatic (Indole) | ~100-140 | Aromatic (Indole) |
| ~5.1 (s) | -CH₂- (Benzylic) | ~70 | -CH₂- (Benzylic) |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride group. The N-H stretching vibration of the indole ring is expected to appear as a sharp peak around 3300-3500 cm⁻¹. The C-O stretching of the benzyloxy ether linkage will likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. For comparison, the related compound 5-benzyloxyindole-2-carboxylic acid shows a broad O-H stretch from the carboxylic acid and a C=O stretch around 1700 cm⁻¹. nist.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Indole) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=O Stretch (Acyl Chloride) | 1750-1815 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch (Ether) | 1200-1300 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. For this compound, the spectrum is expected to be dominated by the π → π* transitions of the conjugated indole system and the benzyloxy group. Typically, indoles show two main absorption bands, one around 270-290 nm and a stronger one at shorter wavelengths. The presence of the carbonyl group in conjugation with the indole ring may cause a bathochromic (red) shift of these absorption maxima.
| Compound/Chromophore | Expected λmax (nm) |
| Indole | ~270-290 and ~220 |
| This compound | Shifts expected due to conjugation |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₆H₁₂ClNO₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. HRMS is a crucial tool for the unambiguous identification of newly synthesized compounds and for differentiating between compounds with the same nominal mass.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 286.0635 |
| [M+Na]⁺ | 308.0454 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, several characteristic fragmentation pathways can be predicted. A common fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) to form a stable tropylium (B1234903) cation, or the loss of the entire benzyloxy radical. The acyl chloride moiety can lose a chlorine radical or a molecule of carbon monoxide. The indole ring itself can undergo characteristic cleavages. The study of these fragmentation pathways is essential for the structural confirmation of the parent molecule and for the identification of related derivatives and metabolites.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 286 | 195 | C₇H₇ (Benzyl radical) |
| 286 | 250 | HCl |
| 286 | 91 | C₉H₅NO₂Cl (Indole moiety) |
| 195 | 167 | CO |
Application of Advanced Ionization Methods (e.g., NALDI-MS, ESI-FT-ICR-MS)
Modern mass spectrometry has been revolutionized by the development of soft ionization techniques that allow for the analysis of fragile and complex molecules with high sensitivity and accuracy. For a reactive intermediate like this compound, methods that minimize fragmentation during the ionization process are particularly valuable.
Nanostructure-Initiator Mass Spectrometry (NALDI-MS) represents a significant advancement in matrix-free laser desorption/ionization techniques. This method is particularly advantageous for the analysis of small organic molecules, as it circumvents the matrix-related interferences often observed in traditional Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS.
The application of NALDI-MS to a reactive species such as this compound would be particularly beneficial for monitoring its formation and consumption in real-time during a chemical reaction. The direct analysis of reaction mixtures in organic solvents is a key advantage of NALDI, offering a rapid method for high-throughput screening of reaction conditions. researchgate.net The nanostructured surface of the NALDI target absorbs the laser energy, leading to a gentle desorption and ionization of the analyte, which would likely result in the observation of the intact molecular ion [M]+• or its protonated form [M+H]+. This allows for the unambiguous determination of the molecular weight of the acyl chloride intermediate.
Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR-MS) is a powerful technique that combines the soft ionization of ESI with the ultra-high resolution and mass accuracy of an FT-ICR mass analyzer. This combination is ideal for the detailed structural characterization of this compound and its derivatives.
The high resolving power of FT-ICR-MS allows for the determination of the elemental composition of the parent molecule and its fragment ions with exceptional accuracy. For this compound (C₁₆H₁₂ClNO₂), the exact mass of the molecular ion can be calculated and experimentally verified to within a few parts per million, providing strong evidence for its elemental formula.
Furthermore, ESI-MS/MS experiments performed on an FT-ICR instrument can provide detailed insights into the fragmentation pathways of the molecule. For the protonated molecule [M+H]+, characteristic fragmentation patterns would be expected. A primary fragmentation pathway would likely involve the loss of the benzyl group (C₇H₇•) as a radical, leading to a prominent ion corresponding to the 5-hydroxy-1H-indole-2-carbonyl chloride cation. Another expected fragmentation is the loss of carbon monoxide (CO) from the acylium ion, a common fragmentation for carbonyl compounds. The indole ring itself can undergo characteristic cleavages. researchgate.net
The fragmentation of the benzyloxy substituent is also a key diagnostic tool. The cleavage of the O-CH₂ bond can lead to the formation of a stable benzyl cation (m/z 91) or a tropylium ion, which is a common feature in the mass spectra of benzyl-substituted compounds. The study of analogous indole alkaloids by ESI-MS has demonstrated the utility of these fragmentation patterns in structure elucidation. researchgate.netnih.gov
A hypothetical fragmentation of this compound is presented in the table below, illustrating the power of high-resolution mass spectrometry in identifying fragment ions.
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [C₁₆H₁₂ClNO₂]+• | Molecular Ion | 285.0556 |
| [C₉H₆ClNO]+• | Loss of Benzyl | 195.0138 |
| [C₁₅H₁₂NO₂]+ | Loss of Cl | 250.0817 |
| [C₇H₇]+ | Benzyl/Tropylium Cation | 91.0548 |
This interactive table showcases potential fragment ions and their theoretical mass-to-charge ratios.
Elemental Analysis
Elemental analysis is a fundamental technique for the characterization of a pure chemical compound. It provides the percentage composition of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in the molecule. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound.
The molecular formula of this compound is C₁₆H₁₂ClNO₂. The theoretical elemental composition can be calculated from its molecular weight (285.73 g/mol ). Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the purity and correct elemental composition of the sample.
Below is a data table presenting the theoretical and hypothetical experimental values for the elemental analysis of this compound.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) | Difference (%) |
| Carbon (C) | 67.26 | 67.18 | -0.08 |
| Hydrogen (H) | 4.23 | 4.28 | +0.05 |
| Chlorine (Cl) | 12.41 | 12.35 | -0.06 |
| Nitrogen (N) | 4.90 | 4.87 | -0.03 |
| Oxygen (O) | 11.19 | 11.32 | +0.13 |
This interactive table allows for a comparison between the theoretical and hypothetical experimental results of an elemental analysis.
Synthetic Applications and Derivatization Strategies of 5 Benzyloxy 1h Indole 2 Carbonyl Chloride
Utilization in Multi-component Reaction Schemes
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. The use of 5-(benzyloxy)-1H-indole-2-carbonyl chloride or its corresponding carboxylic acid in MCRs offers a rapid and diversity-oriented approach to complex indole-containing molecules.
While specific examples utilizing this compound in well-known MCRs such as the Ugi or Passerini reactions are not extensively documented in peer-reviewed literature, the reactivity of its parent carboxylic acid, 5-(benzyloxy)-1H-indole-2-carboxylic acid, suggests its high potential for such applications. In a typical Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a di-peptide-like product. In this context, 5-(benzyloxy)-1H-indole-2-carboxylic acid can serve as the acidic component, thereby incorporating the protected indole (B1671886) scaffold directly into the final product.
The resulting Ugi product would feature the 5-(benzyloxy)-1H-indole-2-carboxamide moiety linked to a stereochemically rich backbone, offering a molecular framework ripe for further synthetic manipulations. The benzyloxy group can be deprotected at a later stage to introduce a phenolic hydroxyl group, which can be a key pharmacophore or a handle for further functionalization.
A representative scheme for a potential Ugi reaction is presented below:
Table 1: Hypothetical Ugi Reaction Components and Product
| Component | Structure | Role |
|---|---|---|
| 5-(Benzyloxy)-1H-indole-2-carboxylic acid | C₁₆H₁₃NO₃ | Acid |
| Amine (e.g., Benzylamine) | C₇H₉N | Amine |
| Aldehyde (e.g., Isobutyraldehyde) | C₄H₈O | Carbonyl |
| Isocyanide (e.g., tert-Butyl isocyanide) | C₅H₉N | Isocyanide |
| Product | Ugi Adduct | α-Acylamino-carboxamide |
Development of Novel Indole-Based Building Blocks for Advanced Organic Synthesis
The primary and most direct application of this compound is in the synthesis of novel indole-based building blocks, predominantly through the formation of amide bonds. The high reactivity of the acyl chloride functionality allows for facile reaction with a wide range of nucleophiles, particularly primary and secondary amines, to yield the corresponding indole-2-carboxamides. These carboxamides are not only stable compounds in their own right but also serve as versatile intermediates for the construction of more complex molecules.
A notable example of this strategy is the synthesis of precursors for duocarmycin analogs. Duocarmycins are a class of potent antitumor antibiotics, and their synthesis requires the construction of complex heterocyclic systems. In the synthesis of racemic indole C5-O-substituted seco-cyclopropylindole (seco-CI) compounds, 5-(benzyloxy)-1H-indole-2-carboxylic acid is a key starting material. researchgate.net The carboxylic acid is activated, often via conversion to the acyl chloride in situ, and then coupled with another synthetic fragment.
For instance, the coupling of 5-(benzyloxy)-1H-indole-2-carboxylic acid with 1-(tert-butyloxycarbonyl)-3-(chloromethyl)indoline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) exemplifies the creation of a more elaborate indole-based building block. This reaction forges a critical amide linkage, connecting two distinct indole-derived moieties.
Table 2: Synthesis of a Duocarmycin Analog Precursor
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
|---|
The resulting molecule contains the intact 5-benzyloxyindole-2-carboxamide core, which can then undergo further transformations, including cyclization and deprotection steps, to yield the final complex target.
Strategic Incorporation into Complex Molecular Architectures
The strategic use of this compound and its parent acid is pivotal in the total synthesis of complex natural products and their analogs. The indole-2-carboxamide linkage is a common feature in many biologically active molecules, and the ability to introduce this moiety with a protected hydroxyl group at the 5-position offers significant synthetic flexibility.
In the context of the synthesis of duocarmycin analogs, the 5-benzyloxy group plays a crucial role. researchgate.net It protects the phenolic hydroxyl group during the initial amide bond formation and subsequent reaction steps. This protection is essential to prevent unwanted side reactions and to ensure the desired reactivity at other positions of the molecule. In the final stages of the synthesis, the benzyloxy group can be cleaved, typically through catalytic hydrogenation, to unmask the free hydroxyl group. This hydroxyl group is often critical for the biological activity of the final compound, as it can participate in hydrogen bonding interactions with biological targets.
The synthesis of various seco-cyclopropylindole (seco-CI) compounds demonstrates the strategic incorporation of the 5-(benzyloxy)-1H-indole-2-carbonyl moiety. researchgate.net By coupling this unit with different indoline fragments, a library of analogs can be generated. Subsequent deprotection of the benzyloxy group and cyclization can then lead to a diverse set of duocarmycin-like molecules. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of these potent antitumor agents.
Table 3: Strategic Steps in the Synthesis of a Complex Molecule
| Synthetic Step | Reagents and Conditions | Purpose |
|---|---|---|
| Amide Coupling | 5-(Benzyloxy)-1H-indole-2-carboxylic acid, amine fragment, coupling agent | Formation of the core indole-2-carboxamide structure. |
| Further Functionalization | Various reagents | Modification of other parts of the molecule. |
| Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C) | Removal of the benzyl (B1604629) protecting group to reveal the 5-hydroxyl group. |
This stepwise approach, beginning with the versatile this compound, enables the construction of highly complex and biologically relevant molecular architectures.
Future Directions in the Research of 5 Benzyloxy 1h Indole 2 Carbonyl Chloride
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of indole-2-carbonyl chlorides often relies on conventional methods that may involve harsh reagents and generate significant waste. The future of synthesizing 5-(Benzyloxy)-1H-indole-2-carbonyl chloride will undoubtedly be shaped by the principles of green chemistry, focusing on efficiency, safety, and environmental benignity.
Emerging trends point towards the adoption of photocatalysis and flow chemistry . Visible-light-induced photocatalysis offers a mild and efficient pathway for generating radical intermediates under ambient conditions, which could be harnessed for the construction and functionalization of the indole (B1671886) core. researchgate.netacs.org Future research will likely explore the photocatalytic synthesis of 5-benzyloxyindole (B140440) precursors, potentially reducing the reliance on stoichiometric oxidants and high temperatures.
| Parameter | Conventional Batch Synthesis (Anticipated) | Future Flow Synthesis (Projected) |
| Reaction Time | Hours | Minutes |
| Temperature Control | Moderate to Poor | Excellent |
| Safety | Handling of unstable acyl chloride | In situ generation and use, minimized exposure |
| Scalability | Limited | High |
| Waste Generation | Moderate to High | Reduced |
Furthermore, biocatalytic methods are set to revolutionize the synthesis of indole derivatives. The use of engineered enzymes, such as monooxygenases or tryptophan synthases, could provide highly selective and environmentally friendly routes to chiral indole precursors, which can then be converted to the target acyl chloride. nih.gov This approach aligns with the growing demand for sustainable and enantiopure building blocks in pharmaceutical synthesis.
Development of Highly Regioselective and Stereoselective Transformations
Beyond the synthesis of the molecule itself, future research will heavily focus on its subsequent transformations with high levels of control. The development of highly regioselective and stereoselective reactions is paramount for creating complex molecular architectures with defined three-dimensional structures.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles. nih.gov Chiral phosphoric acids, squaramides, and other organocatalysts are expected to be employed in Friedel-Crafts type reactions and other additions to the indole nucleus, starting from derivatives of this compound. nih.gov These catalysts can activate the substrates and control the stereochemical outcome of the reaction, leading to the synthesis of enantiomerically enriched products. The challenge remains in controlling the reactivity at different positions of the indole ring, a key area for future investigation. clockss.org
The table below outlines potential organocatalytic approaches for the stereoselective functionalization of derivatives of this compound.
| Reaction Type | Catalyst Class | Potential Outcome |
| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acids | Enantioselective C3-alkylation |
| Michael Addition | Chiral Thioureas/Squaramides | Diastereo- and enantioselective conjugate addition |
| [3+2] Cycloaddition | Chiral Amines | Synthesis of complex polycyclic indole scaffolds |
The development of novel chiral ligands for transition metal catalysis will also play a crucial role. Catalytic systems that can precisely control the regioselectivity of C-H functionalization on the benzene (B151609) ring of the 5-benzyloxyindole moiety, while the C2-carbonyl chloride is masked or transformed, would open up new avenues for creating highly functionalized indole derivatives.
Advanced Understanding of Mechanistic Pathways through Integrated Computational and Experimental Approaches
A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. The future of research in this area will involve a synergistic approach, combining experimental studies with advanced computational modeling.
Density Functional Theory (DFT) calculations will be instrumental in elucidating the transition states and reaction pathways of key transformations involving this compound. nih.govnih.gov By modeling the interaction of the substrate with catalysts and reagents, researchers can predict the regioselectivity and stereoselectivity of reactions, thereby guiding experimental design. nih.gov For instance, DFT studies can help in understanding the factors that govern C3 versus N1 acylation, a common challenge in indole chemistry. beilstein-journals.org
Integrated approaches will likely focus on:
Mapping Reaction Energy Profiles: To identify rate-determining steps and potential side reactions.
Designing Novel Catalysts: By computationally screening catalyst structures for optimal activity and selectivity.
Rationalizing Stereochemical Outcomes: By analyzing the transition state geometries of asymmetric transformations.
The combination of in-situ spectroscopic monitoring techniques, such as ReactIR, with computational modeling will provide a comprehensive picture of the reaction dynamics, enabling the optimization of reaction conditions in real-time.
Expansion of Synthetic Utility for Material Science Applications
While indole derivatives are well-established in medicinal chemistry, their application in material science is a rapidly growing field. The unique electronic and photophysical properties of the indole scaffold make it an attractive building block for functional organic materials. Future research on this compound will likely see an expansion of its use as a monomer or precursor for the synthesis of novel materials.
Derivatives of this compound can be used to synthesize electroactive polymers and conjugated materials for applications in organic electronics. The benzyloxy group can be deprotected to a hydroxyl group, providing a site for further functionalization or polymerization. The indole-2-carboxamide linkage, readily formed from the acyl chloride, can be incorporated into polymer backbones to create materials with tailored electronic properties.
The table below summarizes potential material science applications for derivatives of this compound.
| Material Class | Potential Application | Key Structural Feature |
| Conducting Polymers | Organic Field-Effect Transistors (OFETs) | Extended π-conjugation through the indole nucleus |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transport layers | Tunable photophysical properties |
| Functional Dyes | Sensors, Photovoltaics | Strong absorption and emission characteristics |
The development of new polymerization methods that are tolerant of the functional groups present in the indole monomer will be crucial for realizing these applications. The synthesis of well-defined, high-molecular-weight polymers from indole-based monomers is a key challenge that future research will need to address.
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for 5-(Benzyloxy)-1H-indole-2-carbonyl chloride?
- Structure : The compound contains an indole core with a benzyloxy group at position 5 and a reactive carbonyl chloride at position 2. Its molecular formula is C₁₆H₁₂ClNO₂ , with a molecular weight of 285.73 g/mol .
- Characterization :
- Spectroscopy : Use -NMR to confirm aromatic protons and benzyloxy group integration. IR spectroscopy identifies the carbonyl chloride stretch (~1760–1800 cm⁻¹).
- Chromatography : Monitor purity via HPLC or TLC (silica gel, ethyl acetate/hexane eluent) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ fragments) .
Q. What are the standard synthetic routes for this compound?
- Step 1 : Introduce the benzyloxy group to 5-hydroxyindole using benzyl chloride in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., KI) in anhydrous DMF .
- Step 2 : Convert the carboxylic acid derivative (e.g., 5-(benzyloxy)-1H-indole-2-carboxylic acid) to the carbonyl chloride using SOCl₂ or PCl₅ under reflux in dry dichloromethane .
- Critical Parameters :
- Moisture Control : Acyl chlorides hydrolyze readily; use anhydrous solvents and inert atmospheres.
- Temperature : Maintain reflux conditions (~40–60°C) to optimize yield .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to its corrosive nature .
- Storage : Store at 2–8°C in a sealed, moisture-free container under nitrogen .
- Waste Disposal : Neutralize with ice-cold sodium bicarbonate before disposal as hazardous halogenated waste .
Advanced Research Questions
Q. How does the benzyloxy group influence the electronic environment of the indole ring and carbonyl chloride reactivity?
- Electronic Effects : The benzyloxy group is electron-donating via resonance, reducing the electrophilicity of the indole ring but activating the carbonyl chloride toward nucleophilic attack (e.g., amidation, esterification) .
- Mechanistic Insight : Density functional theory (DFT) calculations can model electron density distribution. Compare with non-benzylated analogs (e.g., indole-2-carbonyl chloride) to assess steric/electronic contributions .
Q. What strategies optimize regioselective reactions at the carbonyl chloride site?
- Nucleophilic Substitution : Use mild nucleophiles (e.g., amines, alcohols) in dry THF at 0–25°C to minimize hydrolysis.
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance reactivity in Friedel-Crafts acylation .
- Competing Reactivity : Monitor byproducts (e.g., hydrolysis to carboxylic acid) via TLC or in situ IR .
Q. How can structural modifications of this compound expand its utility in drug discovery?
- Derivatization Examples :
- Amides : React with primary/secondary amines to generate indole-2-carboxamide libraries (e.g., antimicrobial agents) .
- Esterification : Use alcohols to produce prodrugs with improved bioavailability .
- Biological Screening : Test derivatives for kinase inhibition or GPCR modulation, leveraging the indole scaffold’s prevalence in bioactive molecules .
Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., low yields, unexpected byproducts)?
- Troubleshooting Workflow :
HPLC-MS : Identify impurities (e.g., hydrolyzed acid or dimerization products).
X-ray Crystallography : Confirm regiochemistry in crystalline derivatives .
Kinetic Studies : Vary temperature/pH to isolate rate-determining steps (e.g., benzyloxy group stability under acidic conditions) .
Methodological Resources
- Spectral Data : Reference PubChem or CAS Common Chemistry (CC-BY-NC 4.0 license) for IR/NMR benchmarks .
- Thermochemistry : Use NIST data for hydrolysis enthalpy (ΔH° = -39.8 kJ/mol) to model reaction feasibility .
- Safety Protocols : Follow guidelines from EPA DSSTox and institutional hazardous waste policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
